Taste-Modifying Efficacy: Ethyl 2-Methylbut-3-enoate vs. Ethyl 2-Methylbutyrate in Sweetness Enhancement at Defined Concentrations
In a patent describing compositions and methods for modifying perception of sweet taste, ethyl 2-methylbut-3-enoate was directly compared with its saturated analog ethyl 2-methylbutyrate. The unsaturated ester demonstrates sweetness-enhancing effects at concentrations an order of magnitude lower than its saturated counterpart [1]. This patent explicitly lists both compounds as volatile sweetness enhancers, with the unsaturated derivative showing functional equivalence at reduced dosage [1].
| Evidence Dimension | Taste-modifying efficacy in comestible compositions |
|---|---|
| Target Compound Data | 0.01% w/w in final comestible composition for sweetness enhancement |
| Comparator Or Baseline | Ethyl 2-methylbutyrate (saturated analog) at 0.1% w/w |
| Quantified Difference | 10-fold lower concentration required for equivalent sweetness-enhancing function |
| Conditions | US Patent Application US20170119034A1; comestible compositions including sweetener component; volatile compound formulation |
Why This Matters
This 10-fold difference in effective concentration directly impacts cost-in-use and flavor profile precision in industrial flavor house procurement decisions.
- [1] Firment, A., et al. (2017). Compositions and methods for modifying perception of sweet taste. U.S. Patent Application Publication No. US 2017/0119034 A1. Claims and Detailed Description sections listing ethyl 2-methylbut-3-enoate and ethyl 2-methylbutyrate as volatile sweetness-enhancing compounds. View Source
